Matrix Effect Correction: IS-Normalized Matrix Factor of 0.982-1.009 vs. Non-Isotopic IS
Alverine-d5 Citrate provides superior matrix effect correction compared to non-isotopic internal standards like Imipramine. Using Alverine-d5 Citrate, the IS-normalized matrix factor for Alverine (ALV) and para-hydroxy alverine (PHA) in human plasma ranged from 0.982 to 1.009, indicating near-complete compensation for ion suppression/enhancement [1]. In contrast, a validated method using Imipramine as IS showed a significant systematic bias, with accuracy exceeding 104.66% for ALV, a known consequence of uncorrected matrix effects [2].
| Evidence Dimension | Matrix Effect Compensation |
|---|---|
| Target Compound Data | IS-normalized matrix factor: 0.982 - 1.009 |
| Comparator Or Baseline | Imipramine (IS) method: Accuracy >104.66% |
| Quantified Difference | Accuracy bias > +4.66% with comparator |
| Conditions | Human plasma, LC-ESI-MS/MS, SPE extraction |
Why This Matters
This near-ideal matrix factor (close to 1.0) is critical for meeting stringent regulatory bioanalytical method validation guidelines (FDA/EMA), ensuring that reported plasma concentrations are accurate and not artifacts of sample preparation.
- [1] Rathod, D. M., et al. (2017). An improved LC-MS/MS method for the quantification of alverine and para hydroxy alverine in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 7(2), 95-102. View Source
- [2] Gavhane, R. C., et al. (2010). Liquid Chromatography/Tandem Mass Spectrometry for the Simultaneous Determination of Alverine and its Metabolite, Monohydroxy Alverine, in Human Plasma: Application to a Pharmacokinetic Study. Journal of Chemistry, 2011, 109414. View Source
